

Spectroscopic Profile of 1-Chloro-3-ethylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-Chloro-3-ethylbenzene

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-chloro-3-ethylbenzene**, a key aromatic compound used in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **1-chloro-3-ethylbenzene**. This information is critical for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Data

^1H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.22 - 7.12	m	3		Ar-H
7.07 - 7.03	m	1		Ar-H
2.63	q	7.6	2	-CH ₂ -
1.23	t	7.6	3	-CH ₃

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
145.4	Ar-C-CH ₂ CH ₃
134.1	Ar-C-Cl
128.4	Ar-CH
127.1	Ar-CH
126.2	Ar-CH
124.2	Ar-CH
28.9	-CH ₂ -
15.4	-CH ₃

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3065	Weak	Aromatic C-H Stretch
2967, 2933, 2874	Medium	Aliphatic C-H Stretch
1595, 1573, 1477	Medium-Strong	Aromatic C=C Bending
1083	Strong	C-Cl Stretch
777	Strong	C-H Out-of-plane Bending

Mass Spectrometry (MS) Data

The mass spectrum of **1-chloro-3-ethylbenzene** is characterized by a prominent molecular ion peak and several key fragment ions.

m/z	Relative Intensity (%)	Assignment
142	25	[M+2] ⁺
140	75	[M] ⁺
125	100	[M-CH ₃] ⁺
105	30	[C ₈ H ₉] ⁺

Experimental Protocols

The following sections detail the standard operating procedures for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **1-chloro-3-ethylbenzene** is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
- The solution is transferred to a 5 mm NMR tube.

- The sample is vortexed to ensure homogeneity.

¹H and ¹³C NMR Acquisition:

- The NMR spectra are acquired on a 400 MHz (or higher) spectrometer.
- For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ¹³C NMR, a proton-decoupled experiment is performed. Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
- The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy:

- The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
- A small drop of neat **1-chloro-3-ethylbenzene** is placed directly onto the ATR crystal.
- The spectrum is recorded by co-adding a number of scans (e.g., 16 or 32) at a resolution of 4 cm⁻¹.
- The resulting spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

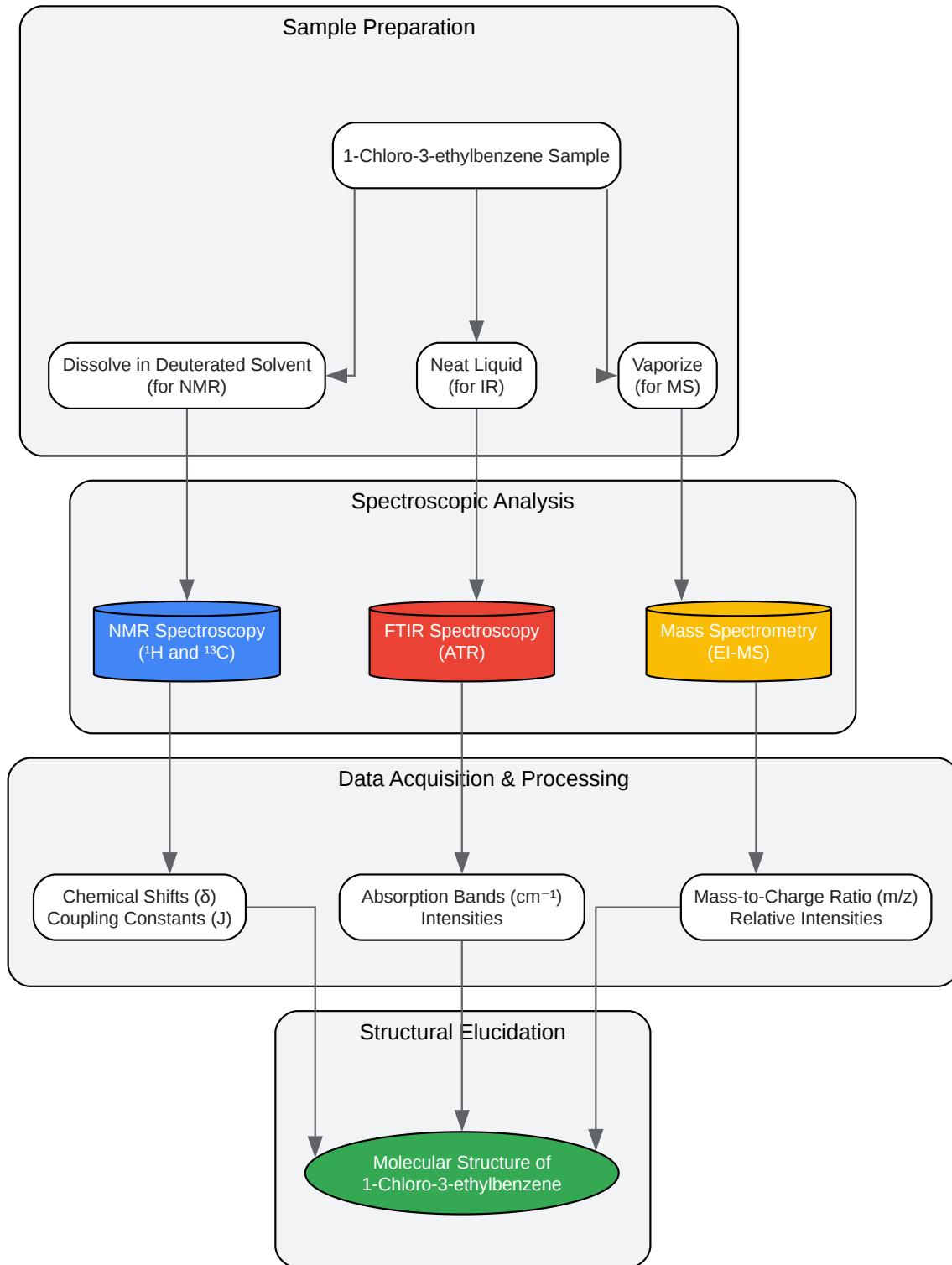
Electron Ionization Mass Spectrometry (EI-MS):

- A small amount of **1-chloro-3-ethylbenzene** is introduced into the ion source of the mass spectrometer, typically via a gas chromatography (GC) system for separation and purification.
- The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- A detector measures the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z .

Visualizing Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1-chloro-3-ethylbenzene**, from sample preparation to data interpretation.

Spectroscopic Analysis Workflow for 1-Chloro-3-ethylbenzene

[Click to download full resolution via product page](#)Spectroscopic analysis workflow for **1-chloro-3-ethylbenzene**.

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